Acetal

Catalog No.
S581697
CAS No.
105-57-7
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetal

CAS Number

105-57-7

Product Name

Acetal

IUPAC Name

1,1-diethoxyethane

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3

InChI Key

DHKHKXVYLBGOIT-UHFFFAOYSA-N

SMILES

CCOC(C)OCC

Solubility

0.37 M
44 mg/mL at 25 °C
MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL
SOL IN CHLOROFORM
sol in acetone
Water Solubility = 4.4X10+4 mg/L at 25 °C
Solubility in water, g/100ml: 5.0
slightly soluble in water; miscible with most organic solvents, oils
miscible (in ethanol)

Synonyms

1,1- diethoxyethane, 1,1-diethoxyethane

Canonical SMILES

CCOC(C)OCC

Protecting Groups for Aldehydes and Ketones

One of the most prominent applications of acetals lies in their ability to act as protecting groups for aldehydes and ketones. These carbonyl functionalities can be sensitive to various reaction conditions, making them prone to unwanted side reactions during synthesis. Acetals offer a temporary "shield" for the carbonyl group, allowing chemists to perform reactions on other parts of the molecule without affecting the carbonyl itself. Once the desired modifications are complete, the acetal can be easily removed under specific conditions to regenerate the original aldehyde or ketone. This selective protection strategy is crucial for the efficient and targeted synthesis of complex molecules .

Reagents and Intermediates in Organic Synthesis

Acetals are not merely passive protectors; they also serve as valuable reagents and intermediates in organic synthesis. Their unique reactivity allows them to participate in various transformations, leading to the formation of diverse new functional groups. For example, acetals can be readily hydrolyzed to yield the corresponding aldehydes or ketones. Additionally, they can undergo alkylation, acylation, and condensation reactions, opening avenues for the creation of more complex molecules .

Studying Enzyme Function and Inhibition

The study of enzymes, biological catalysts essential for various cellular processes, often involves investigating their interactions with small molecules. Acetals, with their tunable properties and ease of modification, can serve as valuable tools in this field. By strategically designing acetal-based molecules that mimic the natural substrates of enzymes, researchers can gain insights into enzyme function and activity. Furthermore, these molecules can be used to develop enzyme inhibitors, which have potential applications in drug discovery .

Beyond Organic Chemistry: Applications in Material Science and Beyond

The versatility of acetals extends beyond the realm of organic chemistry. Their unique properties, such as controlled release of functionalities and biocompatibility, make them attractive candidates for various applications in material science and beyond. For instance, acetals have been explored as drug delivery systems, where the acetal group can be designed to release the encapsulated drug at a specific time or under specific conditions . Additionally, they are being investigated for their potential use in the development of new polymers and biomaterials.

Acetals are organic compounds characterized by the presence of a central carbon atom bonded to two ether groups (–OR), where R represents an organic fragment. The general structure of an acetal can be represented as R₂C(OR')₂, where R' must also be an organic fragment. Acetals are typically formed from aldehydes or ketones through a reaction with alcohol in the presence of an acid catalyst, resulting in the elimination of water. This reaction leads to a stable compound that does not readily revert back to its parent aldehyde or ketone under neutral or basic conditions, making acetals useful as protecting groups in organic synthesis .

Acetals play a crucial role in organic synthesis as protecting groups for carbonyl functionalities. By reversibly converting a reactive carbonyl group into a more stable acetal, chemists can perform reactions on other parts of the molecule without affecting the carbonyl group. Once the desired modifications are complete, the acetal can be readily hydrolyzed back to the original carbonyl compound [2].

This protecting group strategy is particularly valuable in multistep syntheses where the carbonyl functionality needs to be preserved during certain reaction steps.

Here are some resources for further reading:

  • Acetal - Wikipedia:
  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry
  • [Polyoxymethylene -

The formation of acetals involves several key steps:

  • Protonation of the Carbonyl: The carbonyl oxygen of the aldehyde or ketone is protonated, increasing its electrophilicity.
  • Nucleophilic Attack: An alcohol molecule attacks the protonated carbonyl, forming a hemiacetal.
  • Deprotonation: The hemiacetal is deprotonated to yield a stable intermediate.
  • Protonation of Alcohol: Another alcohol molecule is protonated.
  • Water Elimination: Water is eliminated, forming a carbocation.
  • Second Nucleophilic Attack: A second alcohol molecule attacks the carbocation.
  • Final Deprotonation: The final product, an acetal, is formed after deprotonation .

The general reaction can be summarized as:
Hemiacetal+AlcoholAcetal+Water\text{Hemiacetal}+\text{Alcohol}\rightarrow \text{Acetal}+\text{Water}

Acetals can also undergo hydrolysis back to their corresponding aldehydes or ketones when treated with aqueous acid .

Acetals play a significant role in biological systems, particularly in carbohydrate chemistry. Many sugars exist predominantly as cyclic acetals (hemiacetals) in aqueous solutions, which are crucial for their biological functions. The stability of acetals under neutral conditions allows them to serve as protective groups in various biochemical pathways and synthetic reactions involving carbohydrates and other biomolecules .

The synthesis of acetals typically involves:

  • Direct Reaction with Alcohol: Mixing an aldehyde or ketone with two equivalents of alcohol in the presence of an acid catalyst (e.g., sulfuric acid) promotes acetal formation.
  • Use of Molecular Sieves or Dean-Stark Apparatus: These methods help remove water produced during the reaction, driving the equilibrium towards acetal formation .
  • Intramolecular Reactions: In some cases, cyclic acetals can be formed from diols when they react with carbonyl compounds .

Acetals find numerous applications across various fields:

  • Organic Synthesis: They are widely used as protecting groups for aldehydes and ketones during multi-step synthetic processes.
  • Flavoring Agents: Certain acetals, such as 1,1-diethoxyethane, are utilized in the food industry for their pleasant aromas and flavors .
  • Fragrance Industry: Acetals are incorporated into perfumes and fragrances due to their stability and desirable scents .

Research on acetals often focuses on their interactions with other chemical entities:

  • Reactivity Studies: Acetals exhibit low reactivity towards nucleophiles and bases, making them stable under various conditions.
  • Hydrolysis Mechanisms: Studies have explored how acetals can be hydrolyzed back into their parent carbonyl compounds under acidic conditions, which is critical for understanding their behavior in biological systems .

Acetals can be compared with several similar compounds that share structural characteristics but differ in functionality:

CompoundStructureKey Features
HemiacetalR₂C(OH)(OR')Intermediate form; contains one hydroxyl group
KetalR₂C(OR')₂ (from ketones)Similar to acetals but derived from ketones
OrthoesterR₃C(OR')₃Contains three ether groups attached to carbon
ThioacetalR₂C(SR')₂Contains sulfur instead of oxygen; used in organosulfur chemistry

Acetals are unique due to their stability under neutral conditions and ability to act as effective protecting groups for carbonyl functionalities. Their formation from both aldehydes and ketones distinguishes them from other similar compounds like hemiacetals and orthoesters, which have different chemical behaviors and applications .

Physical Description

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104°C. Flash point -5°F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
volatile colourless liquid with a refreshing, pleasant, fruity-green odou

Color/Form

COLORLESS LIQUID

XLogP3

0.8

Boiling Point

216 °F at 760 mm Hg (USCG, 1999)
102.2 °C
102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG
103 °C

Flash Point

-5 °F (USCG, 1999)
-5 °F (-21 °C) (CLOSED CUP)
-21 °C c.c.

Vapor Density

4.08 (AIR= 1)
Relative vapor density (air = 1): 4.1

Density

0.831 at 68 °F (USCG, 1999)
0.8254 AT 20 °C/4 °C
Relative density (water = 1): 0.83
0.822-0.831

LogP

0.84 (LogP)
0.84
Log Kow = 0.84

Odor

PUNGENT, GREEN, WOODY SOLVENT ODOR

Melting Point

-148 °F (USCG, 1999)
-100.0 °C
-100 °C
-100°C

UNII

5G14F9E2HB

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

56.87 mm Hg (USCG, 1999)
27.60 mmHg
27.6 mm Hg at 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 2.7

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

105-57-7
73506-93-1
30846-29-8

Wikipedia

1,1-diethoxyethane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

ADDITION OF ETHANOL TO ACETYLENE IN THE PRESENCE OF BORON TRIFLUORIDE AND MERCURIC OXIDE CATALYST; ADDITION OF ETHANOL TO DIVINYL ETHER IN THE PRESENCE OF BORON TRIFLUORIDE
...FROM ACETALDEHYDE AND ALCOHOL IN PRESENCE OF ANHYDROUS CALCIUM CHLORIDE OR OF SMALL QUANTITIES OF MINERAL ACID.

General Manufacturing Information

Ethane, 1,1-diethoxy-: ACTIVE
ASSAY OF PURITY: 97% MINIMUM; FREE OF DISSOLVED METALS, CHLORIDES, SULFATES AND WATER. ... /IT IS/ PRESENT IN SOME LIQUORS (EG, SAKE AND WHISKY); ALSO DETECTED AND QUANT ASSESSED IN RUM. REPORTED USES: NON-ALCOHOLIC BEVERAGES, 7.3 PPM; ICE CREAM, ICES, ETC, 52 PPM; CANDY, 39 PPM; BAKED GOODS, 60-120 PPM.
Of several herbicides, acetal was the most effective, controlling witch-grass, Panicum capillare by 88%, and incr the yield of corn grain by 47%.

Stability Shelf Life

Volatile; Stable to alkalies but readily decomposed by dilute acids.

Dates

Modify: 2023-08-15

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